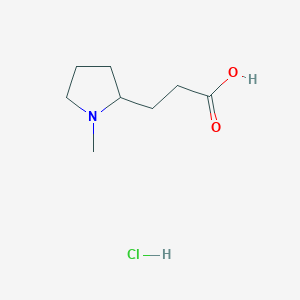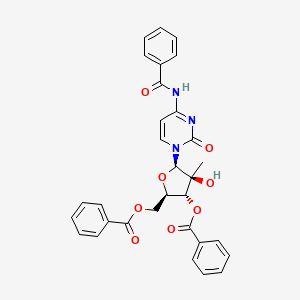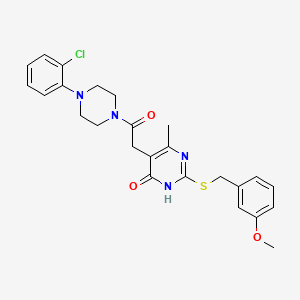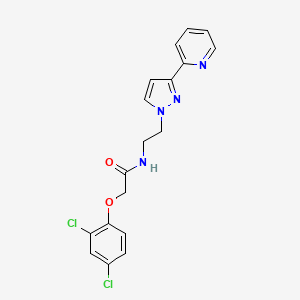![molecular formula C13H21NO2 B2836080 2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2287265-50-1](/img/structure/B2836080.png)
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid is a novel compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The bicyclo[1.1.1]pentane moiety imparts significant strain to the molecule, making it a valuable scaffold for drug discovery and other research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid typically involves the annulation of bicyclobutanes with ynamides. A notable method is the Lewis acid-catalyzed (3 + 2) annulation, which utilizes Scandium triflate (Sc(OTf)3) as a catalyst. This reaction proceeds under mild conditions and involves the nucleophilic addition of the nitrogen lone pair from the alkynyl group of the ynamides to the unsubstituted side of the bicyclobutanes, followed by annulation with the resulting enolate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the Lewis acid-catalyzed annulation reaction suggests potential for industrial application. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Applications De Recherche Scientifique
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules due to its strained bicyclo[1.1.1]pentane structure.
Medicine: Investigated for its potential as a drug scaffold, particularly in the development of novel therapeutics.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid involves its interaction with molecular targets through its amino and carboxylic acid groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The bicyclo[1.1.1]pentane moiety provides a rigid and strained scaffold that can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid: Similar structure but with a tert-butyl group instead of a cyclohexyl group.
2-Amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetic acid: Contains a cyclopropyl group instead of a cyclohexyl group.
Uniqueness
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid is unique due to its cyclohexyl substitution, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in drug discovery and material science.
Propriétés
IUPAC Name |
2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c14-10(11(15)16)13-6-12(7-13,8-13)9-4-2-1-3-5-9/h9-10H,1-8,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRJRHBVCZXDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide](/img/structure/B2835997.png)
![1-(4-methoxyphenyl)-4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine](/img/structure/B2835998.png)
![(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2836000.png)

![N-(3,4-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2836006.png)

![N-(2,6-diethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2836010.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2836012.png)




![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2836019.png)

